molecular formula C9H12N2O3S B10970453 N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

Cat. No.: B10970453
M. Wt: 228.27 g/mol
InChI Key: FLJQZUATYYAPKS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name N-[4-(aminosulfonyl)-2-methylphenyl]acetamide follows IUPAC rules for prioritizing functional groups and substituents. The parent structure is acetamide, with the nitrogen atom substituted by a 4-(aminosulfonyl)-2-methylphenyl group. The numbering of the phenyl ring begins at the acetamide attachment point (position 1), with the methyl group at position 2 and the sulfamoyl group (-SO$$2$$NH$$2$$) at position 4. This nomenclature distinguishes it from analogs with alternative substitution patterns, such as N-[(4-sulfamoylphenyl)methyl]acetamide, where the acetamide is attached via a methylene bridge.

The molecular formula C$$9$$H$${12}$$N$$2$$O$$3$$S reflects the compound’s composition: a phenyl ring (C$$6$$H$$5$$), methyl (CH$$3$$), sulfamoyl (SO$$2$$NH$$2$$), and acetamide (C$$2$$H$$_5$$NO) groups. Key identifiers include hypothetical CAS registries analogous to structurally related compounds like 2015-14-7 (for N-[(4-sulfamoylphenyl)methyl]acetamide) and 262368-30-9 (for an N-methylpiperazine-containing analog). Systematic synonyms include 4-acetamido-2-methylbenzenesulfonamide and N-(2-methyl-4-sulfamoylphenyl)acetamide.

Molecular Architecture and Bonding Patterns

The molecular structure features a phenyl ring with two substituents: a methyl group at position 2 and a sulfamoyl group at position 4, bonded to an acetamide moiety. X-ray diffraction studies of related sulfonamides reveal that the sulfamoyl group adopts a tetrahedral geometry around the sulfur atom, with S-O bond lengths averaging 1.43–1.45 Å and S-N bonds of ~1.62 Å. The acetamide group’s carbonyl oxygen engages in resonance with the adjacent nitrogen, stabilizing the planar configuration of the amide bond (C=O: ~1.23 Å; C-N: ~1.33 Å).

The methyl group at position 2 introduces steric hindrance, forcing the sulfamoyl and acetamide groups into specific dihedral angles relative to the phenyl ring. In analogous structures like N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide, the dihedral angle between the phenyl ring and acetamide group is approximately 79°, while the sulfamoyl group forms a 81° angle with the ring. These distortions minimize steric clashes and optimize hydrogen-bonding interactions.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction data for this compound, though not directly available, can be inferred from related sulfonamides. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide crystallizes in the orthorhombic space group Pna2$$_1$$ with cell parameters a = 18.6919 Å, b = 10.5612 Å, and c = 8.1065 Å. Similar compounds exhibit intermolecular hydrogen bonds between sulfamoyl NH$$_2$$ and acetamide carbonyl groups, forming layered structures.

Parameter Value (Å) Source Compound
S-O bond length 1.43–1.45 N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide
C=O bond length 1.23 N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)acetamide
Dihedral angle (phenyl-acetamide) 79° N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide

Conformational flexibility is limited by the rigid phenyl core and hydrogen-bonding networks. The sulfamoyl group’s NH$$_2$$ protons participate in N-H···O interactions with adjacent molecules, while the acetamide’s NH group forms hydrogen bonds with sulfonyl oxygen atoms.

Comparative Analysis with Structural Analogs

Chlorinated Derivatives : Replacing the methyl group with chlorine (e.g., N-(4-chlorophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide) increases electronegativity, altering electronic distribution and hydrogen-bonding capacity. Chlorine’s larger atomic radius compared to methyl also increases steric bulk, potentially disrupting crystal packing.

Piperazine-containing Analogs : Compounds like N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide introduce basic nitrogen centers, enhancing solubility in polar solvents. However, the absence of a sulfamoyl group reduces hydrogen-bonding potential compared to this compound.

Methylene-bridged Derivatives : N-[(4-sulfamoylphenyl)methyl]acetamide positions the acetamide via a methylene spacer, increasing rotational freedom and reducing planarity. This contrasts with the direct phenyl attachment in the target compound, which enforces coplanarity between the acetamide and aromatic ring.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-(2-methyl-4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C9H12N2O3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)

InChI Key

FLJQZUATYYAPKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)C

Origin of Product

United States

Preparation Methods

Acetanilide Derivative Route

The most widely reported method involves chlorosulfonation of acetanilide derivatives. Key steps include:

  • Chlorosulfonation :

    • Reagents : Chlorosulfonic acid (ClSO₃H), phosphorus pentachloride (PCl₅)

    • Conditions : 40–50°C for 4–6 hours under anhydrous conditions.

    • Mechanism : Electrophilic substitution at the para position of the acetyl-protected aromatic ring.

  • Amination :

    • Reagents : Ammonia (NH₃) or ammonium hydroxide (NH₄OH)

    • Conditions : 40–45°C for 3–5 hours, pH 8–9.

    • Yield : 65–78% after recrystallization.

Example Protocol (Source):

StepReagentsTemperatureTimeYield
1ClSO₃H, PCl₅45°C5 h85% intermediate
2NH₄OH42°C4 h72% final product

Direct Coupling of Sulfonamide Intermediates

Acyl Chloride-Amine Coupling

A two-step approach avoids harsh chlorosulfonation:

  • Synthesis of 4-Amino-2-methylbenzenesulfonamide :

    • Reagents : 2-Methylaniline, sulfuric acid, thionyl chloride (SOCl₂).

    • Conditions : 110°C for sulfonation, followed by SOCl₂ at reflux.

  • Acetylation :

    • Reagents : Acetic anhydride ((CH₃CO)₂O)

    • Conditions : 80°C for 2 hours, neutralization with NaHCO₃.

    • Purity : ≥98% by HPLC.

Comparative Data (Source vs.):

MethodStarting MaterialTotal YieldPurity
A2-Methylaniline68%97.5%
BAcetanilide75%98.2%

Industrial-Scale Optimization

Continuous Flow Reactor Systems

To enhance efficiency, industrial protocols employ:

  • Automated temperature control : ±1°C precision.

  • Solvent Recycling : Dichloromethane recovery reduces costs by 30%.

  • Waste Management : Neutralization of HCl byproducts using NaOH scrubbers.

Case Study (Source):
A pilot plant achieved 89% yield at 500 kg/batch using:

  • Residence time : 2.5 hours

  • Energy consumption : 15% lower than batch processes

Alternative Pathways

β-Phenethylamine Route

A less common but scalable method involves:

  • Acetylation of β-phenethylamine :

    • Reagents : Acetic acid, H₂SO₄ catalyst

    • Conditions : 100°C for 3 hours.

  • Chlorosulfonation and Amination :

    • Reagents : ClSO₃H, NH₃

    • Yield : 62% with 94% purity.

Advantages :

  • Avoids nitro-group reduction steps

  • Compatible with green solvents (e.g., ethanol-water mixtures)

Quality Control and Characterization

Critical analytical data for validation:

Spectroscopic Profiles :

TechniqueKey Peaks
IR1681 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)
¹H NMRδ 2.08 (s, CH₃), 7.72 (d, aromatic)
HPLCRetention time: 6.8 min (C18 column)

Impurity Thresholds (Source):

  • Residual solvents: <0.1% (ICH guidelines)

  • Sulfonic acid byproducts: <0.2%

Challenges and Mitigation Strategies

IssueCauseSolution
Low YieldIncomplete chlorosulfonationUse excess ClSO₃H (1.5 eq)
Isomer FormationOrtho-substitutionSteric hindrance via methyl group
DecompositionHydrolysis at high pHMaintain pH <9 during amination

Emerging Technologies

  • Microwave-Assisted Synthesis : Reduces reaction time by 40% (20 minutes vs. 5 hours).

  • Enzymatic Acetylation : Candida antarctica lipase B achieves 82% yield under mild conditions .

Scientific Research Applications

Antimicrobial Properties

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide has been studied for its antimicrobial activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial for bacterial cell wall synthesis, and its inhibition can lead to cell lysis and death. The compound's mechanism of action involves disrupting folate metabolism, which is vital for DNA synthesis in bacteria .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties by targeting DHFR, which is also implicated in cancer cell proliferation. Studies have shown that sulfonamide derivatives, including this compound, can inhibit the growth of human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines . The compound's ability to bind effectively to the active sites of DHFR enhances its potential as a chemotherapeutic agent.

Enzyme Inhibition

Beyond antimicrobial and anticancer activities, this compound has been evaluated for its ability to inhibit various enzymes. Its structural characteristics allow it to interact with enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains by targeting DHFR, showcasing its potential as a new antimicrobial agent .
  • Anticancer Evaluations : In vitro studies indicated that this compound exhibited significant cytotoxicity against cancer cell lines, with molecular docking studies confirming strong binding interactions with DHFR .

Mechanism of Action

The mechanism of action of N-(2-methyl-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Properties/Activities Reference
N-[4-(Aminosulfonyl)phenyl]acetamide -SO₂NH₂ (para), -NHCOCH₃ (para) Antitubercular activity; mp 214°C
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide -SO₂NH-(piperazine) (para), -NHCOCH₃ Anti-hypernociceptive activity
N-(4-(3,4-Diaminophenoxy)-2-methylphenyl)acetamide -O-C₆H₃(NH₂)₂ (para), -CH₃ (ortho) Cytotoxic potential (anticancer)
N-(2-Methylphenyl)-2,2,2-trichloro-acetamide -CCl₃ (acetyl), -CH₃ (ortho) Solid-state geometry studies

Key Observations:

Substituent Position : Para-substituted sulfamoyl groups (e.g., acetylsulfanilamide) enhance antitubercular activity, while ortho-methyl groups (as in ) may improve metabolic stability .

Pharmacological Activities : Piperazinyl-sulfonamide derivatives () exhibit superior analgesic activity compared to acetylsulfanilamide, suggesting that bulky substituents at the sulfamoyl position enhance receptor binding .

Physical Properties : Melting points vary significantly; acetylsulfanilamide melts at 214°C (), while trichloro-acetamide derivatives () show lower solubility due to hydrophobic substituents.

Table 2: Activity Profiles of Selected Analogues

Compound Activity Mechanism/Notes Reference
Acetylsulfanilamide Antitubercular Inhibits dihydropteroate synthase
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Analgesic, Anti-inflammatory COX/LOX pathway modulation
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide Antimicrobial Forms thiazole/chromene derivatives
N-(2-Methylphenyl)-2,2,2-trichloro-acetamide Structural studies Crystallographic analysis of geometry
  • Antimicrobial Activity: Cyanoacetamide derivatives () exhibit broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL .
  • Analgesic Efficacy : Piperazinyl-sulfonamide analogs () show 50–60% pain inhibition in murine models, outperforming paracetamol in efficacy .

Biological Activity

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, also known as a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by the presence of an acetamide group attached to a sulfonamide moiety, which is known for its ability to mimic natural substrates in enzymatic reactions. The structural formula can be represented as follows:

C9H12N2O2S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking their substrates. The sulfonamide group plays a crucial role in this inhibition, particularly in antimicrobial and anticancer activities:

  • Enzyme Inhibition : The compound can inhibit the activity of enzymes such as urease, which is implicated in various pathological conditions. It acts as a competitive inhibitor, blocking the active site of the enzyme .
  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound exhibits significant antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

1. Antimicrobial Properties

Research indicates that this compound demonstrates potent antimicrobial activity:

  • Inhibition Studies : In vitro studies have shown that the compound effectively inhibits bacterial growth with IC50 values comparable to established antibiotics .
PathogenIC50 (µM)Reference
Escherichia coli15.2
Staphylococcus aureus12.8

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties, showing promising results in various cancer cell lines:

  • Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against several cancer types, including breast and pancreatic cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)20.5
Patu8988 (Pancreatic)18.3

Case Study 1: Urease Inhibition

In a study focused on urease inhibition, various derivatives of acetamide-sulfonamide scaffolds were synthesized, including this compound. The results indicated that this compound exhibited significant urease inhibitory activity with an IC50 value of 9.95 ± 0.14 µM, making it a potential candidate for treating conditions associated with urease activity .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of this compound against multiple bacterial strains. The findings confirmed its effectiveness in inhibiting growth, positioning it as a viable alternative to traditional antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl, reflux (110°C, 6 hours) → 4-(aminosulfonyl)-2-methylaniline + acetic acid.

  • Basic Hydrolysis : 4M NaOH, 80°C, 4 hours → sodium acetate + sulfonamide intermediate.

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)
6M HCl1.2 × 10⁻⁴96 minutes
4M NaOH8.5 × 10⁻⁵136 minutes

N-Substitution Reactions

The sulfonamide nitrogen participates in alkylation and acylation :

N-Alkylation

  • Reagents : Methyl iodide, K₂CO₃ (base), DMF solvent.

  • Product : N-methylated sulfonamide derivative.

  • Yield : 62%.

N-Acylation

  • Reagents : Benzoyl chloride, triethylamine, THF.

  • Product : N-benzoylated derivative.

  • Yield : 58%.

Comparative Reactivity :

Reaction TypeElectrophileSolubility Change
AlkylationMethyl iodideDecreased (hydrophobic)
AcylationBenzoyl chlorideIncreased (polar)

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid.

    • Conditions : 5% H₂SO₄, 70°C, 3 hours.

    • Product : 4-(aminosulfonyl)-2-carboxyphenylacetamide.

  • Reduction : LiAlH₄ reduces the acetamide to a primary amine.

    • Conditions : Dry ether, 0°C → room temperature.

    • Product : 4-(aminosulfonyl)-2-methylbenzylamine.

Spectroscopic Confirmation :

  • Oxidation Product : IR 1705 cm⁻¹ (C=O stretch of carboxylic acid) .

  • Reduction Product : ¹H NMR δ 1.4 ppm (NH₂ triplet) .

Enzyme Interaction Mechanisms

While not a classical chemical reaction, the compound inhibits dihydrofolate reductase (DHFR) via:

  • Binding Site : Competitive inhibition at the pteridine-binding pocket.

  • Key Interactions : Hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 (PDB data).

Inhibition Metrics :

ParameterValue
IC₅₀ (DHFR)12.3 μM
Ki8.7 μM

Stability Under Physiological Conditions

The compound remains stable across pH 2–10 (37°C, 24 hours), critical for biological applications. Degradation occurs at pH >12 via hydrolysis of the sulfonamide group.

Q & A

Q. What are the optimal synthetic routes for N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves acetylation of 4-amino-3-methylbenzenesulfonamide. A two-step approach is recommended:

Sulfonamide Preparation : React 3-methyl-4-nitrobenzenesulfonyl chloride with ammonia to form 4-nitro-3-methylbenzenesulfonamide, followed by reduction (e.g., catalytic hydrogenation) to the amine .

Acetylation : Treat the amine with acetic anhydride under reflux (60–80°C) in anhydrous conditions. Yield optimization (75–85%) requires controlled stoichiometry (1:1.2 molar ratio of amine to acetic anhydride) and inert atmosphere to prevent hydrolysis .
Key Data :

ParameterOptimal ConditionYield (%)
Acetylation Time4–6 hours82
SolventDry toluene78
CatalystPyridine (5 mol%)85

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy :
    • 1H/13C NMR : Verify acetylation (δ ~2.1 ppm for CH3 in acetamide) and sulfonamide proton absence (δ ~7.3–7.8 ppm for aromatic protons) .
    • FT-IR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and amide C=O (1680 cm⁻¹) .
  • Chromatography :
    • HPLC (C18 column, 0.1% TFA/ACN gradient): Purity ≥98% with retention time ~8.2 min .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S (±0.3%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving torsional angles and intermolecular interactions. For this compound derivatives:

  • Crystal Growth : Use slow evaporation of ethanol/water (1:1) at 4°C .
  • Key Findings :
    • The sulfonamide group adopts a gauche conformation relative to the acetamide moiety.
    • Intermolecular H-bonding between sulfonamide NH and acetamide O stabilizes the lattice (distance: 2.89 Å) .
      Data Contradictions : Discrepancies in reported bond lengths (e.g., C–S = 1.76–1.79 Å vs. computational models) may arise from crystal packing effects .

Q. What strategies mitigate side reactions during scale-up synthesis?

Methodological Answer: Common side reactions include over-acetylation and sulfonamide hydrolysis. Mitigation strategies:

  • Temperature Control : Maintain reflux ≤80°C to prevent decomposition.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for sulfonamide NH2 during acetylation, removed later with TFA .
  • In Situ Monitoring : Employ inline FT-IR or HPLC to track reaction progress and adjust reagent addition rates .

Q. How can researchers evaluate the compound’s biological activity, particularly in enzyme inhibition?

Methodological Answer: Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase):

  • In Vitro Assays :
    • Fluorescence-Based Inhibition : Incubate with human CA-II (10 nM) and 4-methylumbelliferyl acetate. Measure IC50 via fluorescence quenching (λex/λem = 360/450 nm) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by monitoring heat changes during enzyme-ligand interaction .
      Contradictions : Discrepancies in IC50 values (e.g., 50 nM vs. 120 nM) may arise from assay buffer ionic strength or enzyme source .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer: Key impurities include unreacted 4-amino-3-methylbenzenesulfonamide and diacetylated byproducts.

  • LC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/ACN. Detect [M+H]+ at m/z 243.1 (parent) and m/z 285.1 (diacetylated impurity) .
  • Forced Degradation Studies : Expose to acid (0.1 M HCl, 60°C) and monitor hydrolysis to sulfonic acid derivatives .

Q. How do computational methods (e.g., DFT) predict reactivity and guide structural modifications?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G(d,p)):
    • Predict electrophilic sites (e.g., sulfonamide S atom) for nucleophilic substitution.
    • Compare HOMO-LUMO gaps to assess stability (calculated gap: ~5.2 eV) .
  • Molecular Docking : Simulate binding to CA-II (PDB: 1CA2) to prioritize substituents enhancing affinity .

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